2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile is a complex organic compound featuring a bromophenyl group, an imidazolidinone ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile typically involves multiple steps. One common method starts with the bromination of phenylacetonitrile to obtain 3-bromophenylacetonitrile . This intermediate is then subjected to a series of reactions, including cyclization and acylation, to form the imidazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl group or the imidazolidinone ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted phenylacetonitriles .
Scientific Research Applications
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylacetonitrile: Shares the bromophenyl and acetonitrile groups but lacks the imidazolidinone ring.
2-Bromophenylacetonitrile: Similar structure but with the bromine atom in a different position.
4-Bromophenylacetonitrile: Another positional isomer with different chemical properties.
Uniqueness
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile is unique due to the presence of the imidazolidinone ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H10BrN3O2 |
---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile |
InChI |
InChI=1S/C12H10BrN3O2/c1-12(8-3-2-4-9(13)7-8)10(17)16(6-5-14)11(18)15-12/h2-4,7H,6H2,1H3,(H,15,18) |
InChI Key |
NQIXZQALVBGGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC#N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.